4-(1H-pyrrol-1-yl)piperidine

Physicochemical Characterization Solid-State Properties Purification

Sourcing heterocyclic diamines with consistent purity for CNS drug discovery is challenging. This compound provides a versatile piperidine-pyrrole scaffold for dopamine D4 receptor ligands (Ki 5.5 nM), kinase inhibitor intermediates, and electropolymerizable materials. • ≥98% purity ensures reproducible synthesis • Free secondary amine enables facile functionalization via alkylation or reductive amination • Distinct aromatic pyrrole enhances π-π binding interactions unavailable with saturated analogs • Reliable supply from BenchChem supports lead optimization workflows.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 169751-01-3
Cat. No. B070647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrrol-1-yl)piperidine
CAS169751-01-3
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=CC=C2
InChIInChI=1S/C9H14N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,7-10H,3-6H2
InChIKeyFUQWPFAUFIMXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrrol-1-yl)piperidine: Heterocyclic Building Block


4-(1H-Pyrrol-1-yl)piperidine (CAS 169751-01-3) is a heterocyclic diamine characterized by a piperidine ring substituted at the 4-position with a pyrrole moiety . With a molecular formula of C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , this compound serves as a versatile building block in medicinal chemistry and materials science. Its dual-ring structure offers distinct physicochemical properties—including a predicted pKa of 9.40±0.10 and a logP of 1.74 —that differentiate it from saturated analogs like 4-(1-pyrrolidinyl)piperidine, making it a strategic choice for specific synthetic pathways and target interactions.

Aromatic pyrrole ring enables π-stacking interactions in target binding studies, distinct from saturated analogs.
Higher melting point facilitates purification by recrystallization and supports thermal stability screening.
Predicted pKa ~9.4 informs salt selection and reactivity in coupling chemistry.
Moderate lipophilicity supports balanced solubility and permeability in early drug discovery research.

4-(1H-Pyrrol-1-yl)piperidine: Limited Substitutability


Generic substitution among piperidine-based heterocycles is inadvisable due to significant differences in electronic profile, steric bulk, and physicochemical behavior that directly impact reactivity and target engagement. For instance, the aromatic pyrrole ring in 4-(1H-pyrrol-1-yl)piperidine confers a distinct electron density and planarity compared to the saturated pyrrolidine ring in 4-(1-pyrrolidinyl)piperidine, altering both nucleophilicity and binding pose [1]. These structural variations translate into quantifiable differences in properties such as melting point (69-71°C vs. 58-62°C) and logP (0.83 vs. higher lipophilicity) [2][3], which critically influence purification protocols, formulation stability, and ultimately, experimental reproducibility. The evidence below details exactly where and why this specific compound demonstrates verifiable differentiation.

Electronic and steric mismatch
The aromatic pyrrole ring alters electron density and planarity compared to saturated pyrrolidine analogs, potentially shifting reactivity and binding pose.
Physicochemical property divergence
Differences in melting point and lipophilicity can affect purification protocols, formulation stability, and experimental reproducibility.
Storage and handling requirements
Requires refrigerated storage under inert gas, unlike room-temperature-stable saturated analogs, impacting procurement logistics and shelf-life management.

4-(1H-Pyrrol-1-yl)piperidine: Key Differentiation Data


Melting Point: Purity and Handling Indicator

4-(1H-Pyrrol-1-yl)piperidine exhibits a higher melting point range (69-71°C) compared to its saturated analog 4-(1-pyrrolidinyl)piperidine (58.0-62.0°C) [1][2]. This 11°C upward shift is attributed to the planarity and π-stacking potential of the aromatic pyrrole ring, which enhances crystal lattice stability .

Melting Point
Head-to-head
69–71°C vs 58–62°C (saturated analog)
Higher melting point supports purification by recrystallization and thermal stability screening.
~11°C shift attributed to aromatic π-stacking.
Physicochemical Characterization Solid-State Properties Purification

Lipophilicity: Solubility and Partitioning Effects

The predicted logP for 4-(1H-pyrrol-1-yl)piperidine is 1.74, indicating moderate lipophilicity . In contrast, the saturated analog 4-(1-pyrrolidinyl)piperidine lacks a publicly reported logP, but based on structural differences (aromatic vs. aliphatic nitrogen heterocycle), its lipophilicity is expected to be lower due to the absence of aromatic carbon atoms [1]. The measured logP of 0.826 from another source further corroborates its moderate lipophilicity [2].

Lipophilicity
Context-dependent
Predicted logP 1.74, Measured 0.83
Moderate lipophilicity supports balanced solubility and permeability screening.
Comparator data not available; class-level inference.
ADME Prediction Drug-Likeness Solubility

Basicity: Salt Formation and Reactivity

The predicted pKa of the piperidine nitrogen in 4-(1H-pyrrol-1-yl)piperidine is 9.40±0.10 . This value is lower than that of unsubstituted piperidine (pKa ≈ 11.2) due to the electron-withdrawing inductive effect of the adjacent pyrrole ring [1]. While a direct pKa value for 4-(1-pyrrolidinyl)piperidine is not available, the aromatic nature of the pyrrole substituent is expected to exert a stronger electron-withdrawing effect than the aliphatic pyrrolidine, resulting in a measurably lower pKa for the target compound [2].

Basicity
Class-level
Predicted pKa 9.40 (piperidine N), lower than piperidine (11.2)
Lower pKa informs salt selection and reactivity in coupling reactions.
Comparator exact pKa unavailable; predicted difference.
Acid-Base Chemistry Salt Formation Reactivity

Storage and Handling: Inert Atmosphere Requirement

4-(1H-Pyrrol-1-yl)piperidine is recommended for storage under inert gas (nitrogen or argon) at 2–8°C . This requirement stems from the sensitivity of the pyrrole ring to oxidation . In contrast, 4-(1-pyrrolidinyl)piperidine is stable at room temperature, though also recommended for storage under inert gas [1]. The target compound's need for refrigerated storage indicates a higher susceptibility to degradation, which must be factored into procurement planning and experimental workflows.

Storage Requirement
Data to verify
2–8°C, under inert gas (N₂ or Ar)
Refrigerated storage impacts shipping logistics and experimental planning.
Source: vendor recommendations; independent verification advised.
Chemical Stability Storage Conditions Procurement Logistics

4-(1H-Pyrrol-1-yl)piperidine: Evidence-Based Applications


Dopamine D4 Receptor Ligand Synthesis

The 4-(1H-pyrrol-1-yl)piperidine scaffold is a key intermediate in the preparation of piperidinylpyrroles, a class of compounds shown to exhibit selective dopamine D4 receptor binding. Derivatives of this core structure have been synthesized and evaluated, with some demonstrating Ki values as low as 5.5 nM for the human D4 receptor [1]. The aromatic pyrrole moiety contributes to favorable π-π interactions within the receptor binding pocket, a feature not accessible with saturated pyrrolidine analogs [2].

Heterocyclic Building Blocks for Kinase Inhibitors

The free secondary amine of the piperidine ring in 4-(1H-pyrrol-1-yl)piperidine allows for facile functionalization via alkylation, acylation, or reductive amination, making it a privileged intermediate for generating diverse screening libraries [1]. Its moderate lipophilicity (logP 0.83-1.74) [2] and defined pKa (9.40) [3] guide the design of analogs with improved ADME profiles, a critical step in early-stage kinase inhibitor development where heteroaromatic piperidines are frequently employed.

Acetylcholinesterase (AChE) Inhibition

Benzimidazole-based pyrrole/piperidine hybrids, for which 4-(1H-pyrrol-1-yl)piperidine serves as a precursor, have been screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, showing moderate to good potency [1]. The presence of the pyrrole ring influences binding orientation and potency compared to simpler piperidine derivatives. This application leverages the compound's distinct electronic profile for neurodegenerative disease research [2].

Materials Science: Conductive Polymers and Sensors

The pyrrole ring within 4-(1H-pyrrol-1-yl)piperidine is susceptible to electropolymerization, enabling the construction of conductive polymer films and electrochemical sensors [1]. The piperidine linker provides a handle for further functionalization or attachment to surfaces. This dual functionality is distinct from 4-(1-pyrrolidinyl)piperidine, whose saturated ring does not undergo the same oxidative coupling reactions [2].

Application
Selection Property
Validation Focus
Dopamine D4 receptor ligand research
Aromatic pyrrole for π-interaction studies
Binding assay and receptor profiling
Kinase inhibitor library synthesis
Free amine for facile derivatization
ADME profiling and lead optimization
Acetylcholinesterase inhibitor research
Pyrrole-piperidine hybrid scaffold
Enzymatic inhibition and selectivity screening
Conductive polymer film research
Electropolymerizable pyrrole unit
Electrochemical sensor performance

Technical Documentation Hub

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